This compound falls under the category of spirocyclic compounds, which are characterized by two or more rings sharing a single atom. Specifically, it is an azaspiro compound due to the inclusion of nitrogen in its spirocyclic framework. The presence of the methylsulfonyl group adds to its reactivity and potential biological activity.
The synthesis of tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, play a critical role in optimizing yield and selectivity during these synthetic steps.
The molecular structure of tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate can be analyzed based on its components:
The spatial arrangement of these groups can be inferred from computational modeling or X-ray crystallography studies, revealing insights into steric effects and electronic distributions within the molecule.
Tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate participates in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate involves interactions at the molecular level:
Tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate exhibits several important physical and chemical properties:
These properties influence its handling during synthesis and application in research settings.
Tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate has potential applications across various scientific fields:
The 7-azaspiro[3.5]nonane system—a saturated heterocycle featuring a central quaternary spiro carbon bridging piperidine and cyclobutane rings—delivers several advantages for therapeutic development:
This scaffold has demonstrated particular utility in central nervous system (CNS) drug discovery, where its balanced lipophilicity (calculated cLogP ~2.0-2.5) supports blood-brain barrier penetration. The Boc-protected derivative, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2), serves as a key precursor for generating pharmaceutically active molecules, exhibiting favorable drug-likeness metrics including TPSA ~46.6 Ų and molecular weight 239.31 g/mol [4] [6].
Table 1: Key Derivatives of the 7-Azaspiro[3.5]nonane Scaffold
Compound Name | CAS Number | Molecular Formula | Key Functional Group | Role in Synthesis |
---|---|---|---|---|
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | C₁₃H₂₁NO₃ | Ketone | Electrophile for nucleophilic addition |
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | C₁₃H₂₃NO₃ | Hydroxyl | Precursor for mesylate formation |
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 1239319-82-4 | C₁₃H₂₄N₂O₂ | Amino | Amine nucleophile for coupling |
tert-Butyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate | 1356476-38-4 | C₁₄H₂₃NO₂ | Exocyclic alkene | Michael acceptor |
The mesylate (methylsulfonyloxy, -OSO₂CH₃) group in tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate serves as a superior leaving group for SN₂ reactions, enabling efficient functionalization at the C2 position. This characteristic stems from its physicochemical properties:
The electrophilic C2 carbon activated by the mesylate group readily undergoes displacement by nitrogen, oxygen, sulfur, and carbon nucleophiles. For example, reaction with amines generates C2-amino derivatives like tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4)—a versatile intermediate for constructing kinase inhibitors and GPCR modulators [8].
Table 2: Properties of Spirocyclic Mesylate Derivatives
Property | tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate | tert-Butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate |
---|---|---|
Molecular Formula | C₁₄H₂₅NO₅S (estimated) | C₁₂H₂₁NO₅S |
Molecular Weight | ~319 g/mol | 291.36 g/mol |
Storage Conditions | Sealed, dry, 2-8°C (inferred) | Sealed in dry, 2-8°C |
GHS Hazard Statements | H302-H315-H319 (predicted) | H302 (Harmful if swallowed), H315-H319 (Skin/Eye irritation) |
Synthetic Application | C2 functionalization of 7-azaspiro[3.5]nonane | Spiro[3.3]heptane functionalization |
The tert-butoxycarbonyl (Boc) protecting group plays an indispensable role in the synthetic manipulation of 7-azaspiro[3.5]nonane derivatives:
The synthetic trajectory typically begins with the Boc-protected ketone (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate), which undergoes reduction to the alcohol (e.g., tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, CAS 240401-28-9). Subsequent mesylation yields the target mesylate ester. Alternatively, the ketone can be converted to the exocyclic alkene (tert-butyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1356476-38-4) for conjugate addition chemistry [2] [3].
The versatility of this scaffold is exemplified in drug discovery programs targeting fibrosis and oncology, where the spirocyclic core provides conformational restraint to lock pharmacophores in bioactive conformations. For instance, 7-azaspiro[3.5]nonane derivatives demonstrate potent inhibition of Autotaxin—a key enzyme in lysophosphatidic acid biosynthesis implicated in cancer metastasis and idiopathic pulmonary fibrosis [8].
Table 3: Synthetic Pathways from Boc-Protected 7-Azaspiro[3.5]nonane Precursors
Precursor Compound | CAS Number | Transformation | Product Application |
---|---|---|---|
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | Reduction (NaBH₄) | Alcohol precursor for mesylate formation |
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | Mesylation (MsCl, base) | Nucleophilic substitution to install amines, thiols |
tert-Butyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate | 1356476-38-4 | Michael addition | C2-alkylated derivatives |
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 1239319-82-4 | Amide coupling/sulfonylation | Protease inhibitors, kinase targeting molecules |
The strategic incorporation of the mesylate leaving group at C2 in tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate thus represents a critical molecular linchpin—enabling efficient diversification of this privileged scaffold into structurally complex pharmacophores through predictable and high-yielding synthetic sequences. Its storage stability (under inert atmosphere at 2-8°C) and crystalline nature further enhance its utility as a multipurpose building block in drug discovery pipelines [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7